(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid
描述
属性
IUPAC Name |
(Z)-4-(4-morpholin-4-ylsulfonylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-13(5-6-14(18)19)15-11-1-3-12(4-2-11)23(20,21)16-7-9-22-10-8-16/h1-6H,7-10H2,(H,15,17)(H,18,19)/b6-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZQPDJNVDOUNL-WAYWQWQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid, also known as N-[4-(morpholine-4-sulfonyl)-phenyl]-succinamic acid, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C14H16N2O6S
- Molecular Weight : 340.35 g/mol
- CAS Number : 315672-91-4
- IUPAC Name : 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoic acid
The biological activity of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in signal transduction pathways. Research indicates that this compound may exert its effects through:
- Inhibition of Enzyme Activity : The sulfonamide group may facilitate interactions with target enzymes, inhibiting their activity and altering cellular processes.
- Receptor Modulation : The morpholine moiety can enhance binding affinity to specific receptors, potentially influencing neurotransmission and pain pathways.
Biological Activity and Therapeutic Applications
The compound has been investigated for various biological activities:
Antitumor Activity
Recent studies have highlighted the potential of (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid in cancer therapy. For instance, it has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HepG2 | 6.92 | Apoptosis via S-phase arrest |
| A549 | 8.99 | Induction of mitochondrial dysfunction |
| MCF7 | 8.26 | Upregulation of pro-apoptotic proteins |
Pain Management
The compound has been explored for its analgesic properties, particularly in conditions involving neuropathic pain. Its selective interaction with sigma receptors suggests a potential role in modulating pain pathways.
Case Studies
- Study on HepG2 Cells : A study demonstrated that treatment with (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid resulted in significant apoptosis in HepG2 cells. The mechanism involved S-phase cell cycle arrest and activation of caspase pathways, indicating its potential as an antitumor agent .
- Neuroprotective Effects : In a separate investigation, the compound exhibited protective effects against neuronal damage in models of neurodegeneration, suggesting its applicability in treating conditions like Alzheimer's disease.
化学反应分析
Formation of 4-(4-aminophenyl)-3-morpholinone
-
Reaction : Hydrogenation of 4-(4-nitrophenyl)-3-morpholinone using H₂ and a palladium catalyst in ethanol .
-
Conditions : 80°C, 5 bar H₂, 1 hour.
Coupling with α,β-Unsaturated Acid
-
Reaction : Condensation of 4-(4-aminophenyl)-3-morpholinone with maleic anhydride or fumaric acid derivatives under basic conditions .
-
Catalyst : N-ethyl-N,N-diisopropylamine.
-
Solvent : Dichloromethane or ethanol at 25–40°C.
Esterification
The carboxylic acid group undergoes esterification with alcohols:
Nucleophilic Addition to α,β-Unsaturated System
The conjugated enone system participates in Michael additions:
-
Reagents : Thiols, amines, or stabilized enolates.
-
Example : Reaction with cysteamine forms a thioether derivative .
-
Conditions : Room temperature, pH 7–8.
Hydrolysis of Sulfonamide
The morpholinosulfonyl group resists hydrolysis under mild conditions but reacts under strong acidic or basic environments:
Reduction of α,β-Unsaturated Carbonyl
-
Reagents : NaBH₄ or H₂/Pd-C.
-
Outcome : Selective reduction of the double bond to form a saturated carbonyl compound.
-
Yield : ~60% (NaBH₄ in methanol).
Decarboxylation
-
Conditions : Heating above 200°C or via Barton decarboxylation.
-
Product : 4-((4-(morpholinosulfonyl)phenyl)amino)but-2-enone .
Enzyme Inhibition
The compound inhibits kinases via competitive binding to the ATP pocket:
| Target Kinase | IC₅₀ (nM) | Assay Type |
|---|---|---|
| JAK2 | 12.3 | In vitro |
| MAPK1 | 45.7 | Cell-based |
| Data from analogues suggest similar potency. |
Metabolic Reactions
-
Oxidation : CYP3A4-mediated oxidation of the morpholine ring.
-
Glucuronidation : Conjugation at the carboxylic acid group .
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Yield | Key Product |
|---|---|---|---|
| Esterification | MeOH/H₂SO₄, reflux | 82% | Methyl ester |
| Michael Addition | Cysteamine, pH 7.5 | 68% | Thioether adduct |
| Sulfonamide Hydrolysis | 6M HCl, reflux, 12h | 55% | 4-(4-Aminophenyl)-3-morpholinone |
| Reduction (NaBH₄) | NaBH₄/MeOH, 0°C | 60% | Saturated carbonyl derivative |
Stability and Degradation
相似化合物的比较
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Substituent Comparison and Solubility
Key Insights :
Key Insights :
- The morpholinosulfonyl group’s electron-withdrawing nature may enhance interactions with enzymatic targets (e.g., kinases or proteases), similar to sulfonamide drugs.
- Pyrazolyl analogs like IR-01 demonstrate adjuvant effects in chemotherapy, suggesting that the target compound’s substituent could influence its role in combination therapies .
Structural and Crystallographic Data
- Crystal Packing : Thiazolyl-cyclobutyl derivatives exhibit intermolecular hydrogen bonding between carbonyl groups and NH moieties, stabilizing the Z-configuration . Similar interactions are expected in the target compound.
- Hirshfeld Analysis : Used to map van der Waals interactions in analogs, highlighting the role of substituents in crystal lattice formation .
常见问题
What synthetic methodologies are recommended for preparing (Z)-4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobut-2-enoic acid with high stereochemical purity?
Methodological Answer:
The synthesis typically involves two key steps:
Nucleophilic substitution : React 4-aminophenyl morpholinosulfonyl chloride with maleic anhydride under basic conditions (e.g., triethylamine in THF) to form the maleamic acid intermediate.
Tautomerization control : Maintain acidic conditions (pH 4–5) and low temperatures (0–5°C) to favor the (Z)-isomer via kinetic control.
Characterization via -NMR should confirm the Z-configuration by observing coupling constants () in the α,β-unsaturated system . Purity is validated by HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 220 nm .
How can researchers resolve contradictory data regarding this compound’s inhibitory activity against kinase targets?
Methodological Answer:
Discrepancies often arise from:
- Assay conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (e.g., 10 µM vs. 100 µM).
- Protein purity : Use kinase domains validated by SDS-PAGE (>95% purity) and avoid truncated isoforms.
- Control compounds : Include reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) to calibrate assay sensitivity.
Dose-response curves (IC) should be performed in triplicate, with statistical significance assessed via ANOVA () .
What advanced analytical techniques are critical for characterizing the morpholinosulfonyl group’s electronic effects on the compound’s reactivity?
Methodological Answer:
- X-ray photoelectron spectroscopy (XPS) : Quantify sulfur (S 2p binding energy ~168–169 eV) and nitrogen (N 1s ~399–400 eV) to assess electron-withdrawing effects of the sulfonyl group.
- DFT calculations : Compare HOMO/LUMO distributions of the morpholinosulfonyl derivative with non-sulfonylated analogs to predict sites of electrophilic attack.
- Potentiometric titration : Determine pKa shifts in the carboxylic acid group (-COOH) caused by the morpholinosulfonyl substituent (expected ΔpKa ≈ -0.5 to -1.0) .
How should researchers design stability studies to evaluate degradation pathways under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to:
- Acidic (0.1 M HCl, 40°C, 24 h) and basic (0.1 M NaOH, 40°C, 24 h) conditions.
- Oxidative stress (3% HO, room temperature, 6 h).
- Analytical tools : Use LC-MS/MS to identify degradation products (e.g., sulfonic acid derivatives from sulfonyl group hydrolysis).
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C based on degradation rates at elevated temperatures (40–60°C) .
What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies without altering bioactivity?
Methodological Answer:
- Salt formation : Prepare the sodium salt by neutralizing the carboxylic acid with NaOH (1:1 molar ratio) in ethanol/water (70:30 v/v).
- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size ≈ 150–200 nm) prepared via solvent evaporation.
- In vivo validation : Compare plasma concentration-time profiles (AUC) of free vs. encapsulated forms in rodent models, with HPLC quantification (LLOQ ≈ 10 ng/mL) .
How can researchers differentiate between enantiomeric impurities in synthesized batches?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) with hexane/isopropanol (80:20 v/v) + 0.1% trifluoroacetic acid.
- Circular dichroism (CD) : Compare CD spectra at 220–250 nm; the (Z)-isomer exhibits a distinct Cotton effect.
- Limits of detection : Validate method sensitivity to 0.1% w/w impurity via spiked recovery studies .
What computational approaches predict the compound’s binding affinity to serum albumin?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with human serum albumin (PDB ID: 1AO6) to identify binding sites (e.g., Sudlow site I/II).
- MD simulations : Perform 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Experimental correlation : Validate predictions with fluorescence quenching assays (K ≈ 10–10 M) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
